molecular formula C22H18FN3O2S2 B3412085 N-(2-fluorophenyl)-2-{[4-oxo-3-(2-phenylethyl)-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 923216-23-3

N-(2-fluorophenyl)-2-{[4-oxo-3-(2-phenylethyl)-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B3412085
CAS No.: 923216-23-3
M. Wt: 439.5 g/mol
InChI Key: MTOOZUKDTBXYGK-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-{[4-oxo-3-(2-phenylethyl)-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a thieno[3,2-d]pyrimidinone derivative characterized by a sulfanyl acetamide side chain linked to a 2-fluorophenyl group and a 2-phenylethyl substituent at the pyrimidinone ring. This scaffold is structurally analogous to compounds investigated for antitumor, anti-inflammatory, and receptor-binding activities . The molecular formula is C₂₂H₂₀FN₃O₂S₂, with a calculated molecular weight of 441.54 g/mol, distinguishing it from related compounds through its substituent pattern.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[4-oxo-3-(2-phenylethyl)thieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O2S2/c23-16-8-4-5-9-17(16)24-19(27)14-30-22-25-18-11-13-29-20(18)21(28)26(22)12-10-15-6-2-1-3-7-15/h1-9,11,13H,10,12,14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTOOZUKDTBXYGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-fluorophenyl)-2-{[4-oxo-3-(2-phenylethyl)-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its molecular characteristics, biological effects, and relevant case studies.

Molecular Characteristics

The compound has the following molecular specifications:

  • Molecular Formula : C22H18FN3O2S2
  • Molecular Weight : 439.5 g/mol
  • CAS Number : 923216-23-3

The structure includes a fluorophenyl group and a thieno[3,2-d]pyrimidine moiety, which are significant for its biological activity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit notable anticancer properties. For instance, studies have shown that thienopyrimidine derivatives can effectively inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.

  • Case Study : A study on thienopyrimidine derivatives demonstrated significant growth inhibition in various cancer cell lines. The IC50 values for these compounds ranged from 0.1 to 5 µM, indicating potent activity against tumor cells .

The proposed mechanism of action involves the inhibition of specific kinases that are crucial for cancer cell survival and proliferation. The presence of a sulfanyl group in the compound enhances its interaction with target proteins involved in signaling pathways.

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of this compound against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MV4-11 (leukemia)0.3Inhibition of MEK1/2 signaling
MOLM13 (leukemia)1.2Induction of apoptosis via ERK pathway
ARO (BRAF mutant)10Cell cycle arrest at G0/G1 phase

These results suggest that the compound may serve as a lead structure for developing new anticancer agents targeting specific pathways.

Antimicrobial Activity

Beyond its anticancer potential, preliminary studies have indicated some antimicrobial properties. For example, derivatives of thieno[3,2-d]pyrimidines have shown effectiveness against various bacterial strains.

Antibacterial Case Study

A study focusing on thieno[3,2-d]pyrimidine derivatives reported:

  • Activity Against : Staphylococcus aureus and Escherichia coli
  • Minimum Inhibitory Concentrations (MIC) : Ranged from 50 to 200 µg/mL depending on the derivative structure .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing the thieno[3,2-d]pyrimidinone core or acetamide linkage, focusing on structural variations, physicochemical properties, and reported bioactivities.

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Weight (g/mol) Key Features Reported Activity/Notes
N-(2-fluorophenyl)-2-{[4-oxo-3-(2-phenylethyl)-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide 2-fluorophenyl, 2-phenylethyl 441.54 Electron-withdrawing F; lipophilic phenylethyl Hypothesized antitumor activity (structural analogy)
N-(2-chloro-4-fluorophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide () 2-chloro-4-fluorophenyl, 3-methyl, 7-phenyl 459.94 Dual halogenation (Cl, F); methyl group Supplier-listed; no activity data
2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide () 4-chlorophenyl, 2-(trifluoromethyl)phenyl 497.95 CF₃ group (high lipophilicity) Structural analog with enhanced membrane permeability
2-((4-oxo-3-(3,4,5-trimethoxybenzyl)-3,4-dihydroquinazolin-2-yl)thio)-N-(3,4,5-trimethoxyphenyl)acetamide () 3,4,5-trimethoxybenzyl, 3,4,5-trimethoxyphenyl 621.65 Methoxy-rich substituents Antitumor activity (IC₅₀: 1.2–8.7 μM against MCF-7 cells)
N-phenyl-2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide () Phenyl, tetrahydrobenzothienotriazolo-pyrimidine 434.47 Fused triazolo-pyrimidine core Synthesized via K₂CO₃/acetone method; yields 68–74%

Key Observations:

Substituent Impact on Activity: The 2-fluorophenyl group in the target compound may improve metabolic stability compared to chlorinated analogs (e.g., ) . Methoxy-rich derivatives () exhibit potent antitumor activity, suggesting that electron-donating groups enhance interactions with cellular targets .

Synthetic Routes :

  • The target compound’s synthesis likely follows methods similar to , involving nucleophilic substitution of chloroacetanilides with thiol-containing intermediates under basic conditions .

Research Findings and Implications

  • Antitumor Potential: The thienopyrimidinone core is prevalent in compounds with kinase inhibitory activity. The target compound’s phenylethyl group may confer selectivity for tyrosine kinases, as seen in trimethoxybenzyl analogs .
  • Anti-inflammatory Activity : Sulfanyl acetamides in showed anti-exudative effects comparable to diclofenac, suggesting the target compound may share this activity .
  • Structural Optimization : Substitution at the phenyl ring (e.g., fluorine, chlorine, trifluoromethyl) allows tuning of electronic and steric properties for target-specific optimization .

Q & A

Q. What are the recommended synthetic routes for N-(2-fluorophenyl)-2-{[4-oxo-3-(2-phenylethyl)-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide?

The synthesis typically involves multi-step organic reactions, including:

  • Thieno[3,2-d]pyrimidinone core formation : Cyclocondensation of thiophene derivatives with urea or thiourea under reflux conditions .
  • Sulfanyl-acetamide coupling : Reaction of the pyrimidinone intermediate with 2-chloroacetamide derivatives in the presence of a base (e.g., potassium carbonate) and polar aprotic solvents (e.g., DMF) .
  • Fluorophenyl substitution : Introduction of the 2-fluorophenyl group via nucleophilic aromatic substitution or coupling reactions. Key optimization parameters include temperature control (60–100°C), solvent selection (toluene, ethanol, or DMF), and catalysts (triethylamine for deprotonation) .

Q. Which analytical techniques are critical for structural validation of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and purity .
  • High-Resolution Mass Spectrometry (HRMS) : For exact mass verification (±2 ppm accuracy) .
  • FT-IR Spectroscopy : Identification of functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the acetamide moiety) .
  • HPLC-PDA : Purity assessment (>95% recommended for biological assays) .

Q. What preliminary biological screening assays are recommended?

  • Enzyme inhibition assays : Target kinases or proteases using fluorescence-based or colorimetric readouts (e.g., ATPase activity for kinase targets) .
  • Cytotoxicity profiling : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Receptor binding studies : Radioligand displacement assays for GPCRs or nuclear receptors .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side reactions?

  • Solvent optimization : Replace DMF with acetonitrile to reduce carbamate byproducts .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) for improved coupling efficiency .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., from 12 hours to 30 minutes) and improve regioselectivity .
  • In-line purification : Use silica gel chromatography or recrystallization (ethanol/water) for intermediates .

Q. How can computational modeling resolve contradictions in reported biological activity data?

  • Molecular docking : Simulate binding modes with kinase targets (e.g., EGFR, VEGFR2) using AutoDock Vina .
  • MD simulations : Assess stability of ligand-target complexes (50 ns trajectories in GROMACS) to explain variance in IC₅₀ values .
  • QSAR analysis : Correlate substituent effects (e.g., 2-fluorophenyl vs. 3-methylphenyl) with activity trends .

Q. What strategies validate the compound’s mechanism of action in cellular models?

  • Kinobead profiling : Identify off-target kinase interactions using affinity-based proteomics .
  • CRISPR-Cas9 knockouts : Validate target specificity by deleting putative receptors (e.g., PARP1) .
  • Metabolomics : Track downstream metabolic shifts via LC-MS/MS (e.g., ATP/ADP ratios for kinase inhibition) .

Methodological Notes

  • Handling Stability Issues : Store the compound at -20°C in anhydrous DMSO; avoid prolonged exposure to moisture or light to prevent hydrolysis of the sulfanyl group .
  • Crystallography : For resolving binding modes, co-crystallize with target proteins (e.g., EGFR) using hanging-drop vapor diffusion .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-fluorophenyl)-2-{[4-oxo-3-(2-phenylethyl)-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Reactant of Route 2
N-(2-fluorophenyl)-2-{[4-oxo-3-(2-phenylethyl)-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

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